molecular formula C15H24N2O2 B8383167 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-ol

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-ol

Cat. No. B8383167
M. Wt: 264.36 g/mol
InChI Key: ADENNHTWTABVRY-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-butan-1-ol (30A) is prepared from 4-chloro-butan-1-ol as described for 29A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCCC[CH2:5][OH:6].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][CH2:23]O)[CH2:17][CH2:16]1>>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[CH2:16][CH2:17][N:18]([CH2:21][CH2:22][CH2:23][CH2:5][OH:6])[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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